3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H14Cl2N4O2S and its molecular weight is 469.34. The purity is usually 95%.
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Biological Activity
The compound 3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thienopyrimidine core and the introduction of various substituents such as chlorobenzyl and oxadiazole moieties. The detailed synthetic pathway can be found in supporting literature which outlines the reaction conditions and yields achieved during the process .
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy, suggesting that modifications to the structure can enhance activity against specific pathogens .
Anticancer Properties
Thienopyrimidine derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |
A549 (Lung Cancer) | 25 | Disruption of mitochondrial function |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has shown promising activity against cholinesterase enzymes, which are critical in neurotransmission and are targets for Alzheimer's disease treatment. The IC50 values for these activities suggest a competitive inhibition mechanism .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thienopyrimidine derivatives reported that modifications including chlorinated phenyl groups enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was part of this series and showed comparable results .
- Anticancer Activity : In a comparative analysis involving various thienopyrimidine derivatives, the compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value lower than many known chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .
- Cholinesterase Inhibition : A recent pharmacological evaluation indicated that this compound selectively inhibited butyrylcholinesterase with an IC50 value that positions it as a candidate for further exploration in neurodegenerative disease models .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O2S/c1-12-17-21(25-11-28(22(17)29)10-14-4-2-3-5-16(14)24)31-18(12)20-26-19(27-30-20)13-6-8-15(23)9-7-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNWZDCJCFPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3Cl)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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